molecular formula C11H10BrF3O B13708927 7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13708927
M. Wt: 295.09 g/mol
InChI Key: JOHJSZNJDLIQQH-UHFFFAOYSA-N
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Description

7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a substituted tetrahydronaphthalene derivative featuring a bromine atom at position 7, a hydroxyl group, and a trifluoromethyl group at position 1. Its molecular formula is C₁₁H₁₀BrF₃O, with a calculated molecular weight of approximately 295.06 g/mol.

Properties

Molecular Formula

C11H10BrF3O

Molecular Weight

295.09 g/mol

IUPAC Name

7-bromo-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C11H10BrF3O/c12-8-4-3-7-2-1-5-10(16,9(7)6-8)11(13,14)15/h3-4,6,16H,1-2,5H2

InChI Key

JOHJSZNJDLIQQH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)C(C1)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:

    Bromination: The starting material, 1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure 7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene.

Industrial Production Methods

In an industrial setting, the production of 7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated bromination systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups or the ring system.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products

    Substitution: Products with different nucleophiles replacing the bromine atom.

    Oxidation: Carbonyl compounds such as ketones or aldehydes.

    Reduction: Reduced forms of the original compound with modified functional groups.

Scientific Research Applications

7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound’s structural analogues include derivatives with variations in substituent groups at position 1 or bromine placement. Key examples are:

7-Bromo-1-methyl-1,2,3,4-tetrahydro-1-naphthol
  • Molecular Formula : C₁₁H₁₃BrO
  • Molecular Weight : ~241.13 g/mol
  • Substituents : Bromine (position 7), hydroxyl (position 1), methyl (position 1).
  • Methyl groups are less electron-withdrawing, which may alter reactivity in electrophilic substitution reactions .
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
  • Molecular Formula : C₁₀H₁₃BrClN
  • Molecular Weight : 262.57 g/mol (as hydrochloride salt)
  • Substituents : Bromine (position 7), amine (position 1).
  • Key Difference: The hydroxyl and trifluoromethyl groups are replaced by an amine group, which is protonated in the hydrochloride form. This increases water solubility but may reduce bioavailability in non-polar environments. Amine functionalities are common in bioactive molecules, suggesting divergent applications compared to the hydroxyl/trifluoromethyl derivative .
1,2,3,4-Tetrahydronaphthalene (Parent Compound)
  • Molecular Formula : C₁₀H₁₂
  • Molecular Weight : 132.20 g/mol
  • Substituents: None.
  • Key Difference : The absence of bromine and functional groups results in a simpler structure with a boiling point of 207°C and melting point of 35°C . The parent compound is classified as hazardous (flammability class 4-3-III) due to its volatility .

Physical and Chemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Functional Groups
7-Bromo-1-hydroxy-1-(trifluoromethyl)-... C₁₁H₁₀BrF₃O 295.06 Not reported Not reported -OH, -CF₃, Br
7-Bromo-1-methyl-1,2,3,4-tetrahydro-1-naphthol C₁₁H₁₃BrO 241.13 Not reported Not reported -OH, -CH₃, Br
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine HCl C₁₀H₁₃BrClN 262.57 Not reported Not reported -NH₂ (as HCl salt), Br
1,2,3,4-Tetrahydronaphthalene C₁₀H₁₂ 132.20 207 35 None

Notes:

  • The trifluoromethyl group in the target compound increases molecular weight by ~54 g/mol compared to the methyl analogue.
  • Hydroxyl and amine derivatives are expected to exhibit hydrogen bonding, influencing solubility and crystallinity.

Biological Activity

7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene core substituted with a bromine atom and a trifluoromethyl group. Its molecular formula is C12H10BrF3OC_{12}H_{10}BrF_3O, and it has a molecular weight of 305.11 g/mol.

Cytotoxicity

Research has demonstrated that 7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against MCF-7 (breast cancer), HepG2 (liver cancer), and LU (lung cancer) cell lines. The results indicated an IC50 value of 16.3 μM for MCF-7, 34.3 μM for HepG2, and 8.0 μM for LU cells .

Cell LineIC50 (μM)
MCF-716.3
HepG234.3
LU8.0

The cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest. The compound may interact with cellular signaling pathways that regulate cell survival and proliferation. Further investigations into its mechanism revealed that it could inhibit key enzymes involved in tumor growth.

Case Studies

Several case studies have explored the biological activity of related compounds within the tetrahydronaphthalene class:

  • Olax imbricata Study : Isolated compounds from the methanol extract of Olax imbricata roots included derivatives similar to 7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene. These were tested for their cytotoxicity against cancer cell lines, reinforcing the potential of tetrahydronaphthalene derivatives in cancer treatment .
  • Antimicrobial Activity : Another study investigated the antimicrobial properties of tetrahydronaphthalene derivatives. The results indicated that these compounds could inhibit the growth of various pathogenic bacteria and fungi, suggesting a broader spectrum of biological activity beyond cytotoxicity.

Research Findings

Recent findings indicate that the compound may also exhibit anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in human cell lines exposed to inflammatory stimuli.

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